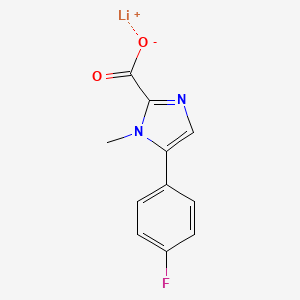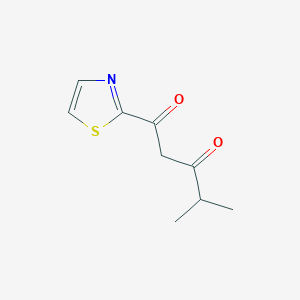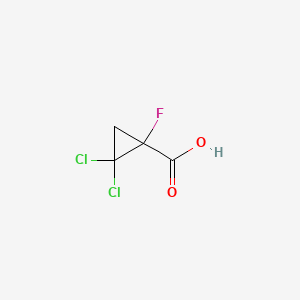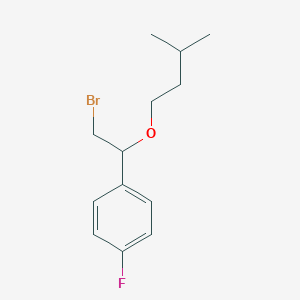![molecular formula C9H10ClF4NO B13475456 1-[4-(1,1,2,2-Tetrafluoroethoxy)phenyl]methanaminehydrochloride](/img/structure/B13475456.png)
1-[4-(1,1,2,2-Tetrafluoroethoxy)phenyl]methanaminehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(1,1,2,2-Tetrafluoroethoxy)phenyl]methanaminehydrochloride is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. The compound features a tetrafluoroethoxy group attached to a phenyl ring, which is further connected to a methanamine group. This combination of functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in both academic and industrial research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1,1,2,2-Tetrafluoroethoxy)phenyl]methanaminehydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Tetrafluoroethoxy Group: The tetrafluoroethoxy group can be introduced to the phenyl ring through a nucleophilic substitution reaction. This step often involves the reaction of a phenol derivative with a tetrafluoroethoxy halide under basic conditions.
Introduction of the Methanamine Group: The methanamine group can be introduced through a reductive amination reaction. This step involves the reaction of the tetrafluoroethoxy-substituted benzaldehyde with an amine source, followed by reduction to form the methanamine group.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, catalytic hydrogenation, and other techniques to improve yield, purity, and safety.
Análisis De Reacciones Químicas
Types of Reactions
1-[4-(1,1,2,2-Tetrafluoroethoxy)phenyl]methanaminehydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.
Aplicaciones Científicas De Investigación
1-[4-(1,1,2,2-Tetrafluoroethoxy)phenyl]methanaminehydrochloride has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-[4-(1,1,2,2-Tetrafluoroethoxy)phenyl]methanaminehydrochloride involves its interaction with specific molecular targets and pathways. The tetrafluoroethoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution within biological systems. The methanamine group can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.
Comparación Con Compuestos Similares
1-[4-(1,1,2,2-Tetrafluoroethoxy)phenyl]methanaminehydrochloride can be compared with other similar compounds, such as:
1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene: This compound features a bromine atom instead of a methanamine group, leading to different reactivity and applications.
1-Methyl-4-(1,1,2,2-tetrafluoroethoxy)benzene:
4-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde: This compound contains an aldehyde group, making it useful in different synthetic applications.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H10ClF4NO |
|---|---|
Peso molecular |
259.63 g/mol |
Nombre IUPAC |
[4-(1,1,2,2-tetrafluoroethoxy)phenyl]methanamine;hydrochloride |
InChI |
InChI=1S/C9H9F4NO.ClH/c10-8(11)9(12,13)15-7-3-1-6(5-14)2-4-7;/h1-4,8H,5,14H2;1H |
Clave InChI |
TWXYQEQXGYULLB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CN)OC(C(F)F)(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(benzyloxy)ethyl]guanidine hydrochloride](/img/structure/B13475376.png)

![1-[2-(Aminomethyl)phenyl]ethan-1-ol hydrochloride](/img/structure/B13475386.png)






![Methyl 3-amino-2-[(pyridin-3-yl)methyl]propanoate](/img/structure/B13475424.png)


![(1R,4R)-6-Azaspiro[3.5]nonan-1-ol hydrochloride](/img/structure/B13475428.png)

